n-Butyl fluoroacetate chemical properties and structure
n-Butyl fluoroacetate chemical properties and structure
An In-depth Technical Guide to n-Butyl Fluoroacetate: Chemical Properties, Structure, and Handling
This guide provides a comprehensive technical overview of n-butyl fluoroacetate, a significant organofluorine compound. Tailored for researchers, scientists, and professionals in drug development and specialty chemicals, this document delves into the core chemical properties, structural characteristics, synthesis, reactivity, and critical safety considerations associated with this highly toxic ester. Our narrative is grounded in established scientific principles, offering field-proven insights and validated protocols to ensure both technical accuracy and practical utility.
Introduction and Scope
n-Butyl fluoroacetate (CAS No. 371-49-3) is the n-butyl ester of fluoroacetic acid. It is a colorless liquid recognized for its utility as a synthetic intermediate in the creation of fluorinated compounds, which are integral to pharmaceuticals, agrochemicals, and specialty polymers.[1] The incorporation of a fluorine atom imparts unique chemical and biological properties, making it a valuable building block. However, its structural similarity to acetate also confers extreme toxicity, a factor that must govern all handling and experimental design. This guide will provide the foundational knowledge required to work with n-butyl fluoroacetate safely and effectively.
Molecular Structure and Physicochemical Properties
The structure of n-butyl fluoroacetate consists of a four-carbon butyl chain linked via an ester oxygen to a fluoroacetyl group. The presence of the highly electronegative fluorine atom on the alpha-carbon is the key structural feature, profoundly influencing the molecule's reactivity and biological activity.
Caption: 2D Chemical Structure of n-Butyl Fluoroacetate.
Physicochemical Data Summary
The key physical and chemical properties of n-butyl fluoroacetate are summarized in the table below. This data is essential for designing experiments, particularly for purification steps like distillation and for ensuring safe handling.
| Property | Value | Reference(s) |
| CAS Number | 371-49-3 | [1][2] |
| Molecular Formula | C₆H₁₁FO₂ | [1][2] |
| Molecular Weight | 134.15 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Boiling Point | 153-154 °C | [1][3] |
| Density | 1.020 - 1.023 g/cm³ | [1][3] |
| Refractive Index (n20D) | 1.3940 - 1.3970 | [1][3] |
| Flash Point | 43.7 °C | [4] |
Synthesis of n-Butyl Fluoroacetate
n-Butyl fluoroacetate is typically synthesized via standard esterification methods. The most common laboratory-scale approach is the Fischer esterification of fluoroacetic acid with n-butanol, using a strong acid catalyst.[5][6][7] An alternative pathway involves nucleophilic substitution of an alkyl chloroacetate with a fluoride salt.[8]
Workflow for Synthesis via Fischer Esterification
The following diagram illustrates the logical flow of a typical Fischer esterification synthesis for n-butyl fluoroacetate.
Caption: Experimental workflow for the synthesis of n-butyl fluoroacetate.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a representative procedure. Causality: The use of excess n-butanol is a key strategic choice; according to Le Châtelier's principle, it shifts the reaction equilibrium towards the formation of the ester product.[7] The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the fluoroacetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine fluoroacetic acid (1.0 eq), n-butanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq). Add toluene as an azeotropic solvent to aid in the removal of water.
-
Reflux: Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap, further driving the reaction to completion. Monitor the reaction progress by tracking the amount of water collected.
-
Cooling and Neutralization: Once the theoretical amount of water has been collected (or the reaction ceases to progress), cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Aqueous Workup: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted fluoroacetic acid. Follow with a wash using saturated sodium chloride (brine) solution to reduce the solubility of organic material in the aqueous layer.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the toluene and excess n-butanol. Purify the resulting crude ester by fractional distillation under reduced pressure to obtain pure n-butyl fluoroacetate.
Spectroscopic and Analytical Characterization
Characterization of n-butyl fluoroacetate is critical for confirming its identity and purity. This involves a combination of spectroscopic techniques. While a comprehensive public database for n-butyl fluoroacetate is sparse, its spectral properties can be reliably predicted based on fundamental principles and data from analogous compounds like ethyl fluoroacetate and n-butyl trifluoroacetate.[9][10][11][12]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the butyl chain and the fluoromethyl group.
-
-CH₂-F: A doublet around 4.8-5.0 ppm, split by the adjacent fluorine atom (²JHF ≈ 47-50 Hz).
-
-O-CH₂-: A triplet around 4.2 ppm, coupled to the adjacent methylene group.
-
Butyl Chain (-CH₂-CH₂-CH₃): A series of multiplets between ~0.9 and 1.7 ppm.
-
-CH₃: A triplet around 0.9 ppm.
-
-
¹³C NMR Spectroscopy:
-
C=O (Ester Carbonyl): A signal in the range of 165-170 ppm.
-
-CH₂-F: A doublet around 77-80 ppm, due to one-bond coupling with fluorine (¹JCF ≈ 170-180 Hz).
-
-O-CH₂-: A signal around 65 ppm.
-
Butyl Chain Carbons: Signals in the aliphatic region (~13-30 ppm).
-
-
¹⁹F NMR Spectroscopy: This is a highly sensitive technique for fluorinated compounds.[13][14][15] A single signal is expected for n-butyl fluoroacetate.
-
-CH₂-F: A triplet, split by the two adjacent protons of the methylene group (²JFH ≈ 47-50 Hz), expected in the region of -225 to -235 ppm (relative to CFCl₃).
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl stretch. Key expected absorptions include:
-
C=O Stretch (Ester): A strong, sharp peak around 1750-1770 cm⁻¹. The electronegativity of the adjacent fluorine atom shifts this to a higher wavenumber compared to non-fluorinated esters (e.g., n-butyl acetate, ~1740 cm⁻¹).
-
C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ region.
-
C-O Stretch (Ester): Absorptions in the 1150-1250 cm⁻¹ range.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a low abundance molecular ion (M⁺) at m/z 134. Common fragmentation patterns would include the loss of the butoxy group (-OC₄H₉) or butene (-C₄H₈), and characteristic peaks for the butyl fragment (m/z 57) and the fluoroacetyl cation (FCH₂C=O⁺, m/z 61).
-
Analytical Methods (GC-MS): Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the separation and identification of n-butyl fluoroacetate. Analysis often involves derivatization of the parent compound, fluoroacetic acid, for enhanced detection.[16][17][18] For the ester, a method using a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program would be effective for separation, with MS providing definitive identification based on the fragmentation pattern.
Reactivity and Chemical Behavior
The chemical behavior of n-butyl fluoroacetate is primarily dictated by the ester functional group and the influence of the alpha-fluorine atom.
-
Hydrolysis: Like other esters, it undergoes hydrolysis under both acidic and basic conditions to yield n-butanol and fluoroacetic acid (or its carboxylate salt). The reaction is significantly faster under basic conditions (saponification). The mechanism for neutral or acid-catalyzed hydrolysis is expected to follow a standard B_Ac2 pathway, consistent with primary alkyl esters.[19]
-
Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and will react with a variety of nucleophiles (e.g., amines, Grignard reagents) to form amides, ketones, or tertiary alcohols, respectively, with the displacement of the butoxy group.
-
Stability: The compound is stable under standard ambient conditions. It should be stored in a tightly closed container in a dry, well-ventilated area, away from strong acids, bases, and oxidizing agents.[8]
Toxicology and Safety: A Critical Directive
n-Butyl fluoroacetate is classified as extremely toxic and potentially fatal if swallowed, inhaled, or in contact with skin. [2] Its toxicity is a direct result of its in-vivo hydrolysis to fluoroacetate.
Mechanism of Toxicity: Lethal Synthesis
The toxicity of fluoroacetate is a classic example of "lethal synthesis."[20][21] The process involves the metabolic conversion of the relatively benign fluoroacetate into a potent enzyme inhibitor.
Caption: Mechanism of fluoroacetate toxicity via "lethal synthesis".
-
Absorption and Hydrolysis: After absorption, esterases in the body hydrolyze n-butyl fluoroacetate to n-butanol and fluoroacetate.[21]
-
Conversion to Fluoroacetyl-CoA: Fluoroacetate mimics acetate and is converted by acetyl-CoA synthetase into fluoroacetyl-CoA.
-
Formation of Fluorocitrate: Citrate synthase then catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to form fluorocitrate.[1][22]
-
Aconitase Inhibition: Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle (Krebs cycle). By binding tightly to the enzyme, it blocks the conversion of citrate to isocitrate.[20][22]
-
Metabolic Collapse: This blockage halts the citric acid cycle, leading to a catastrophic drop in cellular energy (ATP) production and an accumulation of citrate in tissues and blood.[21][22] This results in metabolic acidosis and failure of vital organ systems, particularly the central nervous system and the heart.
Handling and Safety Protocols
Due to its extreme toxicity, all work with n-butyl fluoroacetate must be conducted under the strictest safety protocols.
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Gloves: Chemically resistant gloves (e.g., butyl rubber or Viton). Double-gloving is strongly recommended.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A chemically resistant lab coat or apron.
-
-
Decontamination and Waste Disposal: All glassware and equipment must be decontaminated with a solution capable of hydrolyzing the ester (e.g., a solution of sodium hydroxide in ethanol). All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and governmental regulations.
-
Emergency Procedures: An emergency plan must be in place. In case of exposure, immediate medical attention is critical. There is no effective antidote for fluoroacetate poisoning.[22]
Conclusion
n-Butyl fluoroacetate is a compound of significant interest for synthetic chemistry but carries an equally significant risk profile. Its utility as a precursor for complex fluorinated molecules is clear, yet its potential for "lethal synthesis" into a potent metabolic poison necessitates a profound respect for safety protocols. This guide has outlined its fundamental chemical and physical properties, provided a framework for its synthesis and characterization, and emphasized the critical importance of understanding its mechanism of toxicity. For the intended audience of researchers and drug development professionals, a thorough understanding of these principles is not merely academic—it is an absolute prerequisite for the safe and effective use of this powerful chemical intermediate.
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Koryagina, N., et al. (2006). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 30(7), 465-471. Retrieved from [Link]
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